molecular formula C24H24N2O3S B5312545 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine

1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine

Cat. No. B5312545
M. Wt: 420.5 g/mol
InChI Key: VNYXEUCTHACBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine, also known as PSB-603, is a chemical compound that has been the subject of numerous scientific studies due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of signaling molecules that play a role in inflammation and pain. By inhibiting COX-2, 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine reduces the production of prostaglandins, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine is its specificity for COX-2, which reduces the risk of side effects associated with non-specific COX inhibitors such as aspirin and ibuprofen. However, 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine. Another area of interest is the investigation of the potential therapeutic applications of 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine in the treatment of neurodegenerative diseases and other conditions associated with inflammation and pain. Finally, the development of more effective methods for the delivery of 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine may also be an area of future research.

Synthesis Methods

The synthesis of 1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine involves the reaction of 4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine with phenyl magnesium bromide in the presence of a catalyst. The resulting compound is then purified through a series of steps, including recrystallization and chromatography.

Scientific Research Applications

1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related conditions such as arthritis and multiple sclerosis.

properties

IUPAC Name

[4-(benzenesulfonylmethyl)phenyl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c27-24(26-17-15-25(16-18-26)22-7-3-1-4-8-22)21-13-11-20(12-14-21)19-30(28,29)23-9-5-2-6-10-23/h1-14H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYXEUCTHACBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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